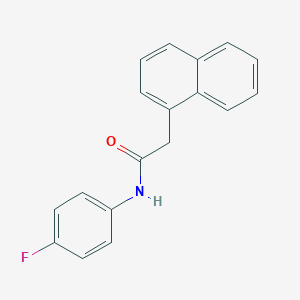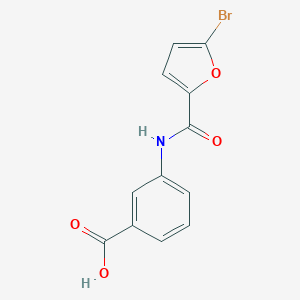
4'-(n-Propylthio)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(n-Propylthio)acetophenone is an organic compound belonging to the class of acetophenones It is characterized by the presence of a propylthio group attached to the para position of the phenyl ring of acetophenone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(n-Propylthio)acetophenone typically involves the introduction of a propylthio group to the acetophenone structure. One common method is the reaction of acetophenone with propylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran or dimethylformamide
Catalyst: Magnesium chloride or palladium on carbon
Temperature: 60°C to 80°C
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: On an industrial scale, the production of 4’-(n-Propylthio)acetophenone may involve continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as palladium on carbon, can facilitate the reaction under milder conditions and improve the overall process sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-(n-Propylthio)acetophenone undergoes various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Nitric acid for nitration, bromine for bromination
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: 4’-(n-Propylthio)phenylethanol
Substitution: Nitro or halogenated derivatives of 4’-(n-Propylthio)acetophenone
Applications De Recherche Scientifique
4’-(n-Propylthio)acetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4’-(n-Propylthio)acetophenone involves its interaction with various molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of fungi, leading to cell death. The compound may also inhibit specific enzymes or pathways critical for the survival of microorganisms.
Comparaison Avec Des Composés Similaires
4’-(n-Propylthio)acetophenone can be compared with other acetophenone derivatives, such as:
4’-Methylthioacetophenone: Similar structure but with a methylthio group instead of a propylthio group.
4’-Ethylthioacetophenone: Contains an ethylthio group, offering different reactivity and properties.
4’-Phenylthioacetophenone: Features a phenylthio group, which significantly alters its chemical behavior and applications.
Uniqueness: The presence of the propylthio group in 4’-(n-Propylthio)acetophenone imparts unique chemical properties, such as increased lipophilicity and distinct reactivity patterns, making it a valuable compound for various synthetic and research applications.
Propriétés
IUPAC Name |
1-(4-propylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOZDQSADYIDIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(2,6-Dimethyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B472447.png)
![5-(2,6-Dimethyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B472449.png)

![1-[4-(Hexylsulfanyl)phenyl]ethanone](/img/structure/B472502.png)
![N-[4-(acetylamino)phenyl]-5-bromo-2-furamide](/img/structure/B472539.png)









